

The Stereochemical Blueprint of (-)-Chaetominine: An In-depth Technical Guide

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Compound of Interest

Compound Name: (-)-Chaetominine

Cat. No.: B13398083

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereochemistry and absolute configuration of **(-)-chaetominine**, a potent cytotoxic alkaloid. We delve into the key experimental data that defined its three-dimensional structure, outline the methodologies used for its determination, and explore its biological implications, offering a valuable resource for researchers in natural product chemistry, stereochemistry, and oncology drug development.

Absolute Configuration and Physicochemical Properties

(-)-Chaetominine is a hexacyclic quinazolinone alkaloid possessing a complex and rigid polycyclic framework with four stereogenic centers. Its absolute configuration has been unequivocally established as (2S, 3S, 11S, 14R) through a combination of single-crystal X-ray diffraction analysis and chemical degradation studies.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative data that underpin the structural elucidation and characterization of **(-)-chaetominine**.

Parameter	Value	Reference
Molecular Formula	C ₂₂ H ₁₈ N ₄ O ₄	[1]
Molecular Weight	402.4 g/mol	[2]
Optical Rotation	[α] ²⁰ _D - (value not explicitly stated)	
Melting Point	(not specified)	
Appearance	Colorless crystals	

Table 1: Physicochemical Properties of (-)-Chaetominine

Parameter	Value	Reference
Crystal System	Monoclinic	[1]
Space Group	P2 ₁ 2 ₁ 2 ₁	[1]
Cell Dimensions	a = 8.4630(17) Å, b = 9.3650(19) Å, c = 26.305(5) Å	[1]
Volume	2084.7(4) Å ³	[1]
Z	4	[1]
Final R-value	0.1026 (R _w = 0.1707) for 2391 reflections [I > 2σ(I)]	[1]

Table 2: Crystallographic Data for (-)-Chaetominine Methanolate

Cell Line	IC ₅₀ (nM)	Reference(s)
Human Leukemia (K562)	21.0	[1]
35	[3][4]	
Human Colon Cancer (SW1116)	28.0	

Table 3: In Vitro Cytotoxicity of **(-)-Chaetominine**

Experimental Protocols for Stereochemical Determination

The determination of the absolute configuration of **(-)-chaetominine** relied on a combination of powerful analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the relative and absolute stereochemistry.

Methodology:

- **Crystal Growth:** Colorless crystals of **(-)-chaetominine** suitable for X-ray analysis were obtained by slow evaporation from a methanol solution.^[5] The resulting crystals were of chaetominine methanolate.^[1]
- **Data Collection:** A single crystal was mounted on a goniometer head. To prevent the loss of the co-crystallized methanol, the crystal was sealed in a boron-capillary.^[5] X-ray diffraction data were collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Cu K α or Mo K α radiation).
- **Structure Solution and Refinement:** The diffraction pattern was indexed, and the intensities of the reflections were measured. The structure was solved using direct methods and refined by full-matrix least-squares on F^2 . The absolute configuration was determined by the anomalous dispersion method, typically by calculating the Flack parameter.

Marfey's Method

Marfey's method is a chemical correlation technique used to determine the absolute configuration of amino acids. In the case of **(-)-chaetominine**, this method was used to confirm the stereochemistry of the L-alanine precursor.

Methodology:

- **Acid Hydrolysis:** A sample of **(-)-chaetominine** was subjected to acid hydrolysis (e.g., 6 N HCl at 110°C for 24 hours) to break the amide bonds and liberate the constituent amino acids.
- **Derivatization:** The resulting amino acid mixture was derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA). This reagent reacts with the primary amine of the amino acids to form diastereomeric derivatives.
- **Chromatographic Separation:** The diastereomeric derivatives were separated and analyzed by high-performance liquid chromatography (HPLC).
- **Stereochemical Assignment:** The retention times of the derivatives from the natural product were compared to those of authentic D- and L-amino acid standards derivatized with L-FDAA. The elution order of the diastereomers allows for the unambiguous assignment of the absolute configuration of the amino acid in the original molecule. For instance, the L-FDAA derivative of an L-amino acid will have a different retention time than the L-FDAA derivative of a D-amino acid.

Chiroptical Spectroscopy: ECD and VCD

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that provide information about the stereochemical features of chiral molecules in solution.

Methodology (General):

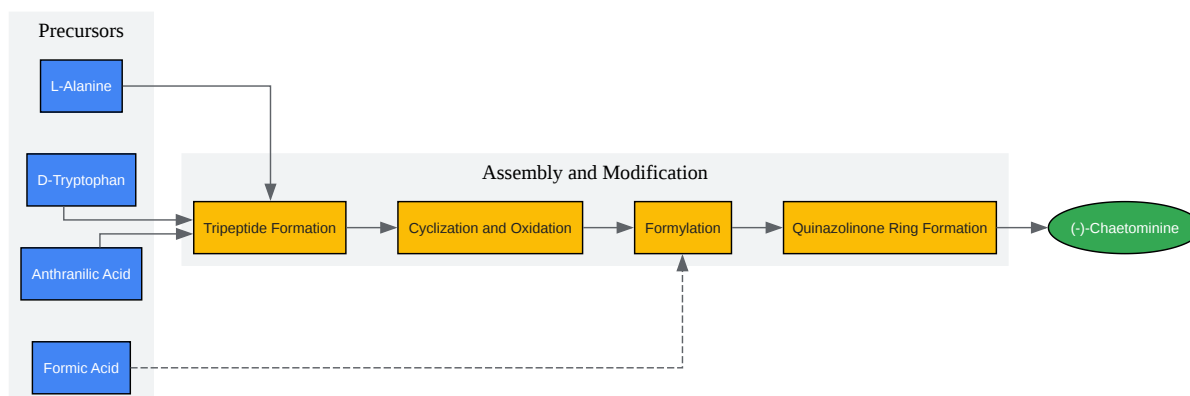
- **Sample Preparation:** A solution of **(-)-chaetominine** of known concentration was prepared in a suitable transparent solvent (e.g., methanol or acetonitrile).
- **ECD Spectroscopy:** The ECD spectrum was recorded on a CD spectrometer in the UV-Vis region (typically 200-400 nm). The instrument measures the differential absorption of left and right circularly polarized light.
- **VCD Spectroscopy:** The VCD spectrum was recorded on a VCD spectrometer in the infrared region (typically 900-2000 cm^{-1}). This technique measures the differential absorption of left

and right circularly polarized infrared radiation by the vibrational transitions of the molecule.

- Computational Modeling: To assign the absolute configuration, the experimental ECD and VCD spectra were compared with the theoretically calculated spectra for both enantiomers of the proposed structure. Quantum chemical calculations (e.g., using Density Functional Theory, DFT) are employed to predict the spectra for each possible stereoisomer. A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration.

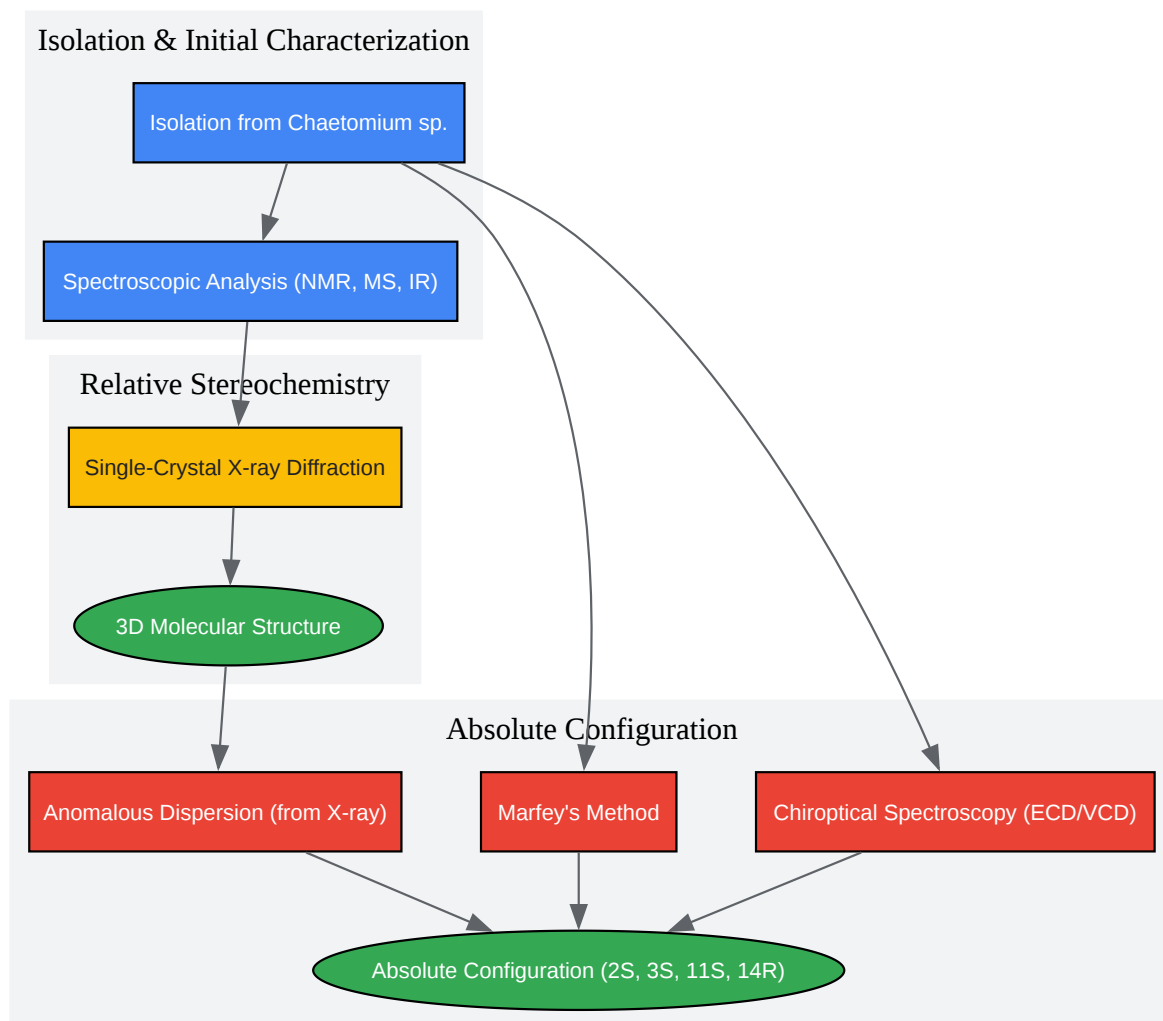
Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathway of **(-)-chaetominine**, the logical workflow for its stereochemical determination, and its mechanism of inducing apoptosis.



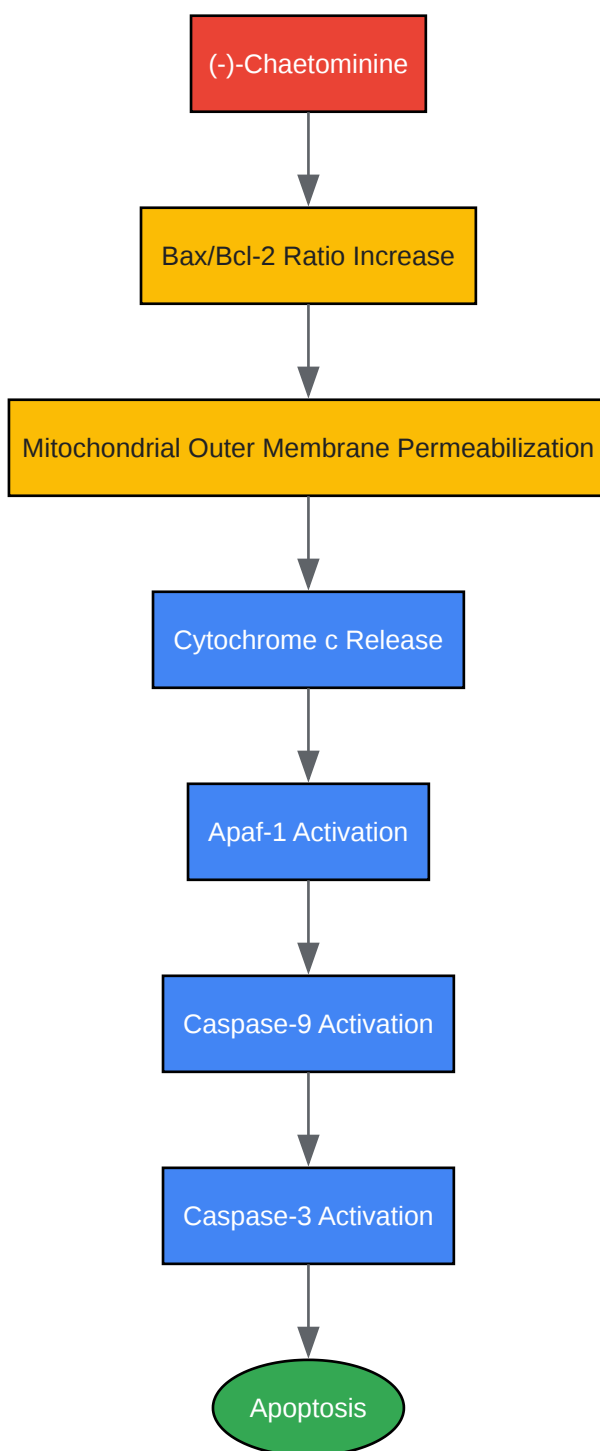
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Caption: Proposed biosynthetic pathway of **(-)-chaetominine**.



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Caption: Workflow for the stereochemical determination of **(-)-chaetominine**.



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Caption: Intrinsic apoptosis pathway induced by **(-)-chaetominine**.

Conclusion

The elucidation of the absolute stereochemistry of **(-)-chaetominine** is a testament to the power of modern analytical and spectroscopic techniques. The defined (2S, 3S, 11S, 14R) configuration provides a crucial foundation for its total synthesis, the development of synthetic analogs, and the investigation of its structure-activity relationships. For drug development professionals, understanding the precise three-dimensional structure is paramount for designing more potent and selective anticancer agents that target the identified intrinsic apoptotic pathway. This guide serves as a detailed repository of the foundational stereochemical work on this promising natural product.

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